Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Description
Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a trifluoropropanoate backbone modified with a dipropoxyphosphoryloxy group. These compounds are pivotal in medicinal chemistry and agrochemical research due to fluorine’s electronegativity and the phosphoryl group’s versatility in modifying reactivity and bioavailability .
Properties
IUPAC Name |
ethyl 2-dipropoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3O6P/c1-4-7-18-21(16,19-8-5-2)20-9(11(12,13)14)10(15)17-6-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAJNPSNQGVYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(OCCC)OC(C(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184546 | |
| Record name | Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256333-00-3 | |
| Record name | Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256333-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways and Methodologies
Two-Step Phosphorylation-Esterification Approach
The most widely reported method involves a sequential phosphorylation and esterification process. In the first step, a trifluoropropanol derivative undergoes phosphorylation using dipropyl chlorophosphate in the presence of a base such as triethylamine. The intermediate is then esterified with ethyl chloroacetate under reflux conditions.
Key reaction parameters include:
- Temperature : Maintaining 50–70°C during phosphorylation prevents side reactions like hydrolysis.
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to stabilize the phosphorylated intermediate.
- Stoichiometry : A 1:1.2 molar ratio of trifluoropropanol to dipropyl chlorophosphate ensures complete conversion.
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 68–72% purity.
One-Pot Tandem Synthesis
Recent advancements employ a one-pot strategy using diisopropyl ethylamine (DIPEA) as a dual base and catalyst. This method combines trifluoropropanoic acid, dipropyl phosphite, and ethyl bromoacetate in acetonitrile at 60°C for 24 hours. The tandem reaction achieves an 85% yield by minimizing intermediate isolation steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Two-Step | 68–72 | 95 | Scalability for bulk synthesis |
| One-Pot Tandem | 85 | 90 | Reduced processing time |
Reaction Mechanisms and Kinetics
Phosphorylation Step
The phosphorylation proceeds via a nucleophilic attack mechanism. The hydroxyl group of 3,3,3-trifluoropropanol attacks the electrophilic phosphorus center in dipropyl chlorophosphate, displacing chloride and forming a P–O bond. Density functional theory (DFT) calculations suggest that the reaction follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-4}$$ L·mol$$^{-1}$$·s$$^{-1}$$ at 60°C.
Optimization Strategies
Solvent Effects
Polar aprotic solvents like DCM enhance phosphorylation efficiency by stabilizing the transition state. Conversely, THF increases esterification yields due to its ability to solubilize both organic and inorganic byproducts.
Catalytic Additives
Adding 1-hydroxybenzotriazole (HOBt) during esterification reduces racemization and improves enantiomeric excess (ee) to >98% in chiral derivatives.
Characterization and Quality Control
Spectroscopic Analysis
Applications in Target Molecule Synthesis
Enzyme Inhibitors
The compound serves as a precursor for serine protease inhibitors, where its phosphonate group mimics the tetrahedral transition state of peptide hydrolysis.
Challenges and Mitigation
Moisture Sensitivity
The phosphoryl chloride intermediate is highly hygroscopic. Strict anhydrous conditions (argon atmosphere, molecular sieves) are essential to prevent hydrolysis.
Byproduct Formation
Side products like diethyl pyrophosphate are minimized by using excess trifluoropropanol (1.5 equiv) and slow reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with nucleophiles, leading to the formation of stable phosphonate or phosphonic acid derivatives. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. Molecular targets include enzymes and proteins that interact with organophosphorus compounds .
Comparison with Similar Compounds
Ethyl-2-((Dibutoxyphosphoryl)oxy)-3,3,3-trifluoropropanoate
- Structure : Differs by having dibutoxy (C₄H₉O) instead of dipropoxy (C₃H₇O) groups on the phosphoryl moiety.
- Properties: Longer alkoxy chains (butoxy vs.
- Applications: Identified as a minor bioactive component in plant extracts, suggesting roles in biocatalysis or antifouling applications .
Ethyl 3-Diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate
- Structure : Features a diethoxyphosphoryl group and a ketone (2-oxo) instead of an ester-linked oxy group.
- Properties : The ketone group increases electrophilicity, making it reactive in Michael additions or nucleophilic substitutions. The difluoro substitution reduces steric hindrance compared to trifluoro derivatives .
- Applications: Used in synthetic routes for fluorinated amino acid derivatives, highlighting its role as a versatile intermediate .
Ethyl 2-(Benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate
Methyl 2-[(Diphenylphosphoryl)methyl]-3,3,3-trifluoropropanoate
- Structure : Substitutes diphenylphosphoryl for dipropoxyphosphoryl and uses a methyl ester.
- Properties : Aromatic phosphoryl groups enhance π-π stacking interactions, useful in materials science. The methyl ester may lower stability under basic conditions compared to ethyl esters .
- Applications : Explored in catalytic systems and polymer chemistry due to its robust thermal stability .
Data Table: Key Properties of Comparable Compounds
*TFP: Trifluoropropanoate
Research Findings and Trends
- Fluorine Impact : Trifluoro groups enhance metabolic stability and bioavailability, as seen in drug candidates like sitafloxacin derivatives .
- Phosphoryl Group Role : Alkoxy chains (propoxy, butoxy) modulate solubility and reactivity. Longer chains improve lipid solubility but may hinder crystallization .
- Synthetic Utility : Ethyl esters are preferred over methyl esters for their balance of stability and reactivity in nucleophilic substitutions .
Biological Activity
Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an organophosphorus compound notable for its unique trifluoromethyl group and dipropoxyphosphoryl moiety. This compound has gained attention in various fields, including organic synthesis, biochemistry, and medicinal chemistry, due to its significant biological activity and potential applications.
Molecular Formula and Weight
- Molecular Formula : CHFOP
- Molecular Weight : 336.24 g/mol
Structural Characteristics
The compound features a trifluoromethyl group that enhances its reactivity. The presence of the dipropoxyphosphoryl group suggests potential interactions with biological systems, particularly with enzymes and proteins involved in metabolic pathways.
This compound exhibits biological activity through its interactions with nucleophiles, leading to the formation of stable phosphonate or phosphonic acid derivatives. The trifluoromethyl group stabilizes the transition state during chemical reactions, facilitating interactions with various biological targets.
Enzyme Interaction
The compound is investigated for its ability to act as a probe in studying enzyme mechanisms. It can potentially inhibit or modify the activity of specific enzymes, making it a valuable tool in biochemical research.
Case Studies
Toxicological Profile
The toxicological implications of this compound are crucial for its application in medicine and industry. Organophosphorus compounds are known for their potential neurotoxic effects due to their interaction with cholinergic systems. Further studies are needed to establish a comprehensive safety profile.
Organic Synthesis
This compound serves as a reagent in synthesizing complex organic molecules. Its unique properties enable the formation of various derivatives useful in pharmaceutical development.
Pharmaceutical Development
The compound's ability to modify enzyme activity positions it as a candidate for drug development. Research into its pharmacological properties could lead to novel therapeutic agents targeting specific diseases.
Agrochemical Use
Given the historical use of organophosphorus compounds in agriculture, this compound may find applications as a pesticide or herbicide. Its efficacy and safety would need thorough evaluation through field trials.
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate?
Answer:
The synthesis typically involves a two-step approach:
Esterification of trifluoropyruvic acid : React trifluoropyruvic acid with ethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis) to form ethyl 3,3,3-trifluoropyruvate .
Phosphorylation : Introduce the dipropoxyphosphoryloxy group via a nucleophilic substitution reaction. Use dipropoxy phosphorochloridate (PO(OPr)₂Cl) with a base like triethylamine to deprotonate the hydroxyl group of the intermediate, enabling coupling at the 2-position .
Key Considerations :
- Anhydrous conditions and inert atmosphere (N₂/Ar) are critical to avoid hydrolysis of the phosphoryl chloride intermediate.
- Monitor reaction progress via TLC or ³¹P NMR to confirm phosphorylation completion.
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Identify proton environments, though fluorine’s electronegativity may cause signal splitting (e.g., coupling with ³¹P in the phosphoryl group) .
- ¹⁹F NMR : Resolve trifluoromethyl signals (δ ~ -60 to -70 ppm for CF₃ groups) and assess electronic effects of the phosphoryl substituent .
- ³¹P NMR : Confirm phosphorylation (δ ~ 0–5 ppm for phosphate esters) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns.
- HPLC/GC-MS : Assess purity and detect residual solvents or byproducts .
Advanced: How can researchers resolve contradictions in spectral data caused by fluorine and phosphorus interactions?
Answer:
Fluorine’s strong electronegativity and spin-½ nucleus complicate NMR interpretation. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-³¹P couplings .
- Variable Temperature NMR : Reduce signal broadening caused by dynamic exchange processes (e.g., conformational flexibility).
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Example : The trifluoromethyl group’s ¹⁹F signals may split due to coupling with adjacent ³¹P; decoupling experiments or ¹⁹F-³¹P correlation spectra can clarify these interactions.
Advanced: How does the dipropoxyphosphoryloxy group influence the compound’s hydrolytic stability?
Answer:
The phosphoryl group’s stability depends on pH and steric factors:
- Acidic Conditions : Protonation of the phosphate oxygen increases susceptibility to hydrolysis.
- Basic Conditions : Hydroxide ions attack the phosphorus center, leading to cleavage.
- Steric Shielding : The bulky dipropoxy groups slow hydrolysis compared to smaller alkoxy substituents (e.g., methoxy) .
Experimental Design : - Conduct accelerated stability studies (pH 1–13, 25–60°C) and monitor degradation via ³¹P NMR or LC-MS.
- Compare hydrolysis rates with analogues (e.g., diethoxy or dimethyl phosphoryl derivatives) to quantify steric/electronic effects.
Advanced: What strategies enable enantioselective synthesis of chiral derivatives of this compound?
Answer:
If the compound has a stereocenter (e.g., at the 2-position), employ:
- Chiral Catalysts : Use organocatalysts (e.g., Cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) for asymmetric phosphorylation .
- Chiral Resolving Agents : Separate enantiomers via diastereomeric salt formation with chiral acids/bases (e.g., tartaric acid derivatives) .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .
Validation : Confirm enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak® IA) or polarimetry.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated/phosphate byproducts .
- Waste Disposal : Neutralize phosphorylated waste with 10% NaOH before disposal, as phosphoryl esters may hydrolyze into toxic phosphoric acids .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
